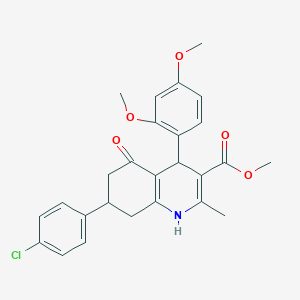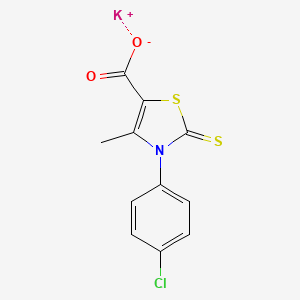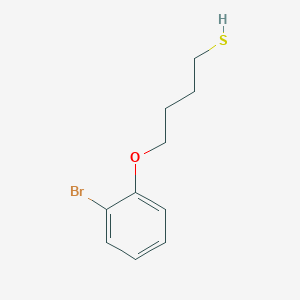
4-(2-bromophenoxy)-1-butanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromophenoxy)-1-butanethiol is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a thiol compound that contains a bromine atom and a phenyl group, making it a versatile compound for various research purposes.
Scientific Research Applications
4-(2-bromophenoxy)-1-butanethiol has several potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of other organic compounds. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(2-bromophenoxy)-1-butanethiol is not fully understood. However, studies have shown that it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-(2-bromophenoxy)-1-butanethiol has several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the production of reactive oxygen species. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-bromophenoxy)-1-butanethiol in lab experiments is its high yield and purity when synthesized using the methods described above. It is also a versatile compound that can be used in various research applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential use in certain research areas.
Future Directions
There are several future directions for the research of 4-(2-bromophenoxy)-1-butanethiol. One potential area of research is its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another potential area of research is its use as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
The synthesis of 4-(2-bromophenoxy)-1-butanethiol can be achieved through several methods. One such method involves the reaction of 2-bromophenol with 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate. The reaction yields the desired product with a high yield and purity. Another method involves the reaction of 2-bromophenol with 1-butanethiol in the presence of a catalyst such as copper(I) bromide. This method also yields the desired product with high yield and purity.
properties
IUPAC Name |
4-(2-bromophenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c11-9-5-1-2-6-10(9)12-7-3-4-8-13/h1-2,5-6,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPPNUEJCXSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)butane-1-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
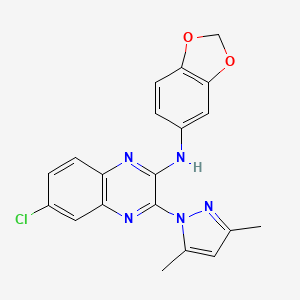
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
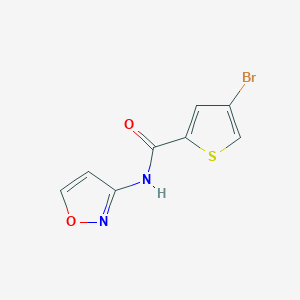
![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
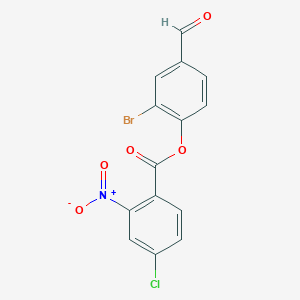
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
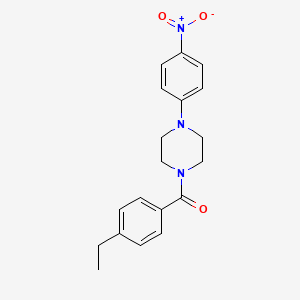
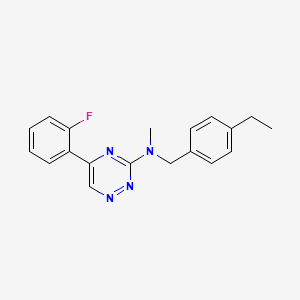
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
